molecular formula C26H20N4O4S2 B2391161 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 864859-64-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2391161
CAS RN: 864859-64-3
M. Wt: 516.59
InChI Key: VSBJMKPFQIKIPC-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H20N4O4S2 and its molecular weight is 516.59. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

    • A related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated potent inhibition of PI3Kα and mTOR in vitro and in vivo. It was primarily investigated for its metabolic stability and potential as a dual inhibitor in this pathway (Stec et al., 2011).
  • Antimicrobial Activity

    • Various derivatives of the compound have been synthesized and displayed good antimicrobial activity. The study focused on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their subsequent transformation into compounds with antimicrobial properties (Fahim & Ismael, 2019).
  • Antimalarial and COVID-19 Drug Research

    • N-(phenylsulfonyl)acetamide derivatives, including those with a benzo[d]thiazol-2-ylthio group, were investigated for their antimalarial activity and potential application in treating COVID-19. The study included computational calculations and molecular docking studies to understand their effectiveness (Fahim & Ismael, 2021).
  • Anti-Inflammatory Agents

    • The compound's derivatives were synthesized and evaluated for anti-inflammatory activity. Molecular docking studies were used to assess their binding affinity, highlighting their potential as anti-inflammatory agents (Nikalje et al., 2015).
  • Anticonvulsant Evaluation

    • Some derivatives were designed and evaluated for their anticonvulsant activities. The study focused on understanding their efficacy in different seizure models and their interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
  • Biological Activities: Antioxidant and Urease Inhibition

    • N-(6-arylbenzo[d]thiazol-2-yl)acetamides displayed significant activity in urease inhibition, surpassing standard compounds in this aspect. Molecular docking studies were performed to understand the mechanism of this inhibition (Gull et al., 2016).
  • Insecticidal Assessment

    • The compound's derivatives were synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study explored the synthesis of various heterocycles incorporating a thiadiazole moiety (Fadda et al., 2017).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S2/c1-14(31)29-11-10-17-20(12-29)36-24(22(17)23-27-18-8-4-5-9-19(18)35-23)28-21(32)13-30-25(33)15-6-2-3-7-16(15)26(30)34/h2-9H,10-13H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBJMKPFQIKIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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